4-Hydroxypropranolol
Overview
Description
4-Hydroxypropranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. It is formed through the hydroxylation of propranolol and retains pharmacological activity. This compound is significant in the study of drug metabolism and pharmacokinetics due to its role in the metabolic pathway of propranolol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation at the 4-position of the naphthalene ring of propranolol .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems to achieve the hydroxylation of propranolol. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropranolol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to propranolol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Regeneration of propranolol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Hydroxypropranolol has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of beta-blockers.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of propranolol metabolism.
Industry: Utilized in the development of analytical methods for drug monitoring and quality control
Mechanism of Action
4-Hydroxypropranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. It blocks the action of endogenous catecholamines, leading to decreased heart rate and blood pressure. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Propranolol: The parent compound, a non-selective beta-blocker.
5-Hydroxypropranolol: Another hydroxylated metabolite of propranolol.
7-Hydroxypropranolol: A less common metabolite with similar properties
Uniqueness: 4-Hydroxypropranolol is unique due to its specific hydroxylation at the 4-position, which influences its pharmacological activity and metabolic stability. This specificity makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of propranolol .
Properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14133-90-5 (hydrochloride) | |
Record name | 4-Hydroxypropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70893062 | |
Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10476-53-6 | |
Record name | (±)-4-Hydroxypropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-HYDROXYPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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